molecular formula C14H24N4O2 B1390222 tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1177281-09-2

tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1390222
CAS No.: 1177281-09-2
M. Wt: 280.37 g/mol
InChI Key: JARMEWLWOIPLPW-UHFFFAOYSA-N
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Description

It serves as a key intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting kinases or GPCRs .

Properties

IUPAC Name

tert-butyl 4-(5-amino-4-methylpyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-10-9-16-18(12(10)15)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARMEWLWOIPLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, with the CAS number 1177281-09-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring and a pyrazole moiety, which are known for their diverse pharmacological properties.

The molecular formula of this compound is C₁₄H₂₄N₄O₂, and its molecular weight is approximately 280.37 g/mol. It is classified as an irritant and is primarily used for research purposes in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₁₄H₂₄N₄O₂
Molecular Weight280.37 g/mol
CAS Number1177281-09-2
Hazard ClassificationIrritant

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrazole ring is known to exhibit significant enzyme inhibition properties, which can lead to therapeutic effects in various disease models.

Antioxidant Activity

Anti-inflammatory Effects

Enzyme Inhibition

Study on Antioxidant Properties

Inhibition of DYRK1A

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases, particularly those involving inflammatory and neurodegenerative processes. Its structure allows it to interact with biological targets effectively.

Anticancer Research

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. This compound may serve as a lead compound for developing novel anticancer therapies due to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Neuropharmacology

The compound's structural features suggest potential neuroprotective effects. Research is ongoing to evaluate its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it may help mitigate neuronal damage.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives possess anti-inflammatory properties. This compound could be explored as a candidate for treating inflammatory disorders due to its ability to modulate immune responses.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that this compound exhibited significant antiproliferative effects, leading to further investigations into its mechanism of action and potential as an anticancer drug.

Case Study 2: Neuroprotective Effects

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of pyrazole derivatives in models of oxidative stress-induced neuronal injury. This compound was shown to reduce markers of oxidative stress and improve neuronal survival rates, suggesting its potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Piperidine Derivatives

tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)
  • Structural Difference: Bromine replaces the 5-amino-4-methyl groups on the pyrazole ring.
  • Applications : Market reports highlight its use in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
  • Commercial Status : Actively tracked in global markets, unlike the discontinued target compound .
tert-Butyl 4-(4-Iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Structural Difference : Iodo substitution at the pyrazole 4-position.
  • Synthetic Utility : Iodine’s polarizability facilitates nucleophilic substitutions, making it valuable in radiohalogenation for imaging probes .
(R)-tert-Butyl 3-(5-Amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Structural Difference: Chiral piperidine center, cyano group at pyrazole 4-position, and bulky 4-phenoxyphenyl substituent.

Indazole- and Benzimidazole-Substituted Piperidines

tert-Butyl 4-(6-Methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
  • Structural Difference : Benzimidazolone replaces pyrazole, introducing a fused bicyclic system with a ketone.
  • Synthesis : Prepared via nitro reduction and cyclization (81% yield), similar to the target compound’s synthetic pathways .
  • Bioactivity : Demonstrated inhibitory activity against 8-oxo-GTPase, highlighting the role of hydrogen-bonding motifs in enzyme targeting .
tert-Butyl 4-(5-Amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
  • Structural Difference: Indazole core with methoxy and amino substituents.
  • Synthesis : Hydrogenation of nitro precursors (81% yield) .
  • Applications : Intermediate for kinase inhibitors, leveraging indazole’s planar geometry for ATP-binding site interactions .

Heterocyclic Hybrid Derivatives

tert-Butyl 4-((5-((5-tert-Butyloxazol-2-yl) Methylthio)thiazol-2-yl)carbamoyl)piperidine-1-carboxylate
  • Structural Difference : Thiazole and oxazole rings linked via a carbamoyl group.
  • Bioactivity : Reported in patent literature as a kinase inhibitor, emphasizing the role of sulfur-containing heterocycles in modulating selectivity .

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Molecular Weight HPLC Purity Key Spectral Data (NMR/MS) Reference
Target Compound C₁₄H₂₄N₄O₂ (inferred) ~296.37 N/A Not explicitly provided
tert-Butyl 4-(6-Methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate C₂₃H₂₈N₆O₄ 454.51 99.99% 1H NMR (DMSO-d6): δ 8.92 (s, 1H), 8.35 (d, J=5.2 Hz, 2H)
tert-Butyl 4-(5-(3-Bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₅H₂₈BrFN₄O₄ 573.42 N/A MS (ESI): m/z 574.1 [M+H]+

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

A key step involves the reaction of a suitable α,β-unsaturated carbonyl compound tethered to the piperidine ring with methylhydrazine. For example, the reaction of (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate with methylhydrazine leads to cyclization forming the pyrazole ring with a 1-methyl substituent at the pyrazole nitrogen and an amino group at the 5-position of the pyrazole.

  • Reaction conditions : Typically conducted under mild heating in an appropriate solvent (e.g., ethanol or methanol).
  • Outcome : Formation of the pyrazole ring with regioselectivity favoring the 1-methyl-5-amino substitution pattern.

Starting Material Preparation

The precursor (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate can be synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate through:

  • Activation of the hydroxyl group.
  • Introduction of the α,β-unsaturated carbonyl moiety by reaction with appropriate reagents (e.g., dimethylaminoacryloyl chloride).
  • This step ensures the piperidine nitrogen is Boc-protected, maintaining stability under subsequent reaction conditions.

Alternative Multi-Step Synthesis

Another reported method involves a three-step synthesis starting from tert-butyl 4-hydroxypiperidine-1-carboxylate:

Step Reaction Description Key Reagents/Conditions Yield (%)
1 Conversion of hydroxypiperidine to pyrazolyl-substituted piperidine intermediate Reaction with pyrazole boronate ester derivative Not specified
2 Introduction of amino group on pyrazole ring Amination reaction under controlled conditions Not specified
3 Purification and isolation of final compound Chromatography and recrystallization Overall ~50%

This route emphasizes the use of boronate intermediates and controlled amination steps to achieve the target compound.

Reaction Conditions and Optimization

Protecting Group Stability

  • The tert-butyl carbamate (Boc) group on the piperidine nitrogen is stable under neutral and basic conditions but requires careful handling to avoid premature deprotection.
  • Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are used selectively for Boc removal if needed but avoided during pyrazole formation to maintain protecting group integrity.

Coupling and Alkylation Reactions

  • Alkylation of the pyrazole nitrogen or substitution at the 4-position is typically performed using bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) at moderate temperatures (~60°C).
  • Stoichiometry control (e.g., 1:1.2 ratios) minimizes side reactions like over-alkylation or Boc cleavage.
  • Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completeness and purity.

Purification Techniques

  • Silica gel column chromatography using ethyl acetate/hexane gradients (20–50%) efficiently separates the product from impurities.
  • For higher purity (>95%), preparative reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended.

Summary Table of Key Preparation Parameters

Aspect Details
Starting Material tert-butyl 4-hydroxypiperidine-1-carboxylate
Key Intermediate (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Cyclization Reagent Methylhydrazine
Solvent Ethanol, methanol, or DMF
Temperature Mild heating (~40–60°C)
Protecting Group Boc (tert-butyl carbamate), stable under reaction conditions
Purification Silica gel chromatography; preparative HPLC for high purity
Overall Yield (multi-step) Approximately 50%
Analytical Confirmation Mass spectrometry (MS), 1H NMR spectroscopy

Research Findings and Considerations

  • X-ray crystallography confirms the regioselectivity of pyrazole formation, with the pyrazole ring forming a dihedral angle of ~33° with the piperidine ring plane, indicating a defined spatial orientation crucial for biological activity.
  • The amino group at the 5-position of the pyrazole enhances the compound’s reactivity and potential for further functionalization or biological interactions.
  • The Boc protecting group ensures synthetic flexibility, allowing selective deprotection and derivatization in later stages.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions:
  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with carbonyl compounds (e.g., β-keto esters) under reflux conditions in ethanol or THF .
  • Piperidine Functionalization: Introduction of the tert-butyl carbamate group via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
  • Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, optimized with ligands like Pd(PPh₃)₄ and bases such as Na₂CO₃ .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound verified in academic research?

  • Methodological Answer: Structural confirmation relies on:
  • X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry (e.g., Pfizer’s analysis of a related piperidine-pyrazole analog) .
  • Spectroscopic Techniques:
  • ¹H/¹³C NMR: Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrazole NH₂ signals at ~5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., C₁₅H₂₃N₃O₂: calculated 277.36 g/mol) .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer:
  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., THF, DCM) .
  • Emergency Protocols: Immediate flushing with water for eye exposure and ethanol for skin decontamination .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

  • Methodological Answer: Key optimization strategies include:
  • Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency in Suzuki reactions .
  • Catalyst Screening: Testing Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to reduce side-product formation .
  • Temperature Control: Maintaining ≤80°C during Boc-protection to prevent tert-butyl group cleavage .
  • In-Situ Monitoring: TLC or LC-MS to track reaction progress and adjust stoichiometry .

Q. What analytical techniques resolve contradictions in spectroscopic data for structural analogs?

  • Methodological Answer:
  • 2D NMR (COSY, HSQC): Differentiates overlapping signals in piperidine-pyrazole regioisomers .
  • Single-Crystal XRD: Resolves ambiguity in substituent positioning (e.g., methyl vs. amino group on pyrazole) .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

Q. How does the substitution pattern on the pyrazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Electron-Donating Groups (e.g., -NH₂): Enhance oxidative addition in Pd-catalyzed couplings by increasing electron density at the pyrazole C4 position .
  • Steric Effects: Bulky substituents (e.g., tert-butyl) at the piperidine N-position may hinder catalyst accessibility, requiring larger ligand systems (e.g., XPhos) .
  • Comparative Studies: Bromo-substituted analogs (e.g., 4-bromo-3-methylpyrazole derivatives) show higher reactivity in Buchwald-Hartwig aminations .

Q. What methodological approaches study its potential in enzyme inhibition assays?

  • Methodological Answer:
  • Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to target enzymes (e.g., kinases, cytochrome P450) .
  • SAR (Structure-Activity Relationship) Studies: Systematic modification of the pyrazole’s amino group to assess bioactivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(5-amino-4-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

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